molecular formula C8H9Cl2N B090861 (3,4-Dichloro-phenyl)-ethyl-amine CAS No. 17847-40-4

(3,4-Dichloro-phenyl)-ethyl-amine

Cat. No. B090861
CAS RN: 17847-40-4
M. Wt: 190.07 g/mol
InChI Key: AUKQGMBZOYBQCU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds typically involves the reaction of a substituted aryl amine with phosgene to form its isocyanate derivative. This is subsequently reacted with dimethylamine to give the final product .


Molecular Structure Analysis

The molecular structure of similar compounds involves a dichlorophenyl group attached to a urea or isocyanate group .

Scientific Research Applications

Polymer Solar Cells Enhancement

Amine-based fullerene derivatives, including those structurally related to (3,4-Dichloro-phenyl)-ethyl-amine, have shown promise in enhancing the efficiency of polymer solar cells. Specifically, an amine-based, alcohol-soluble fullerene derivative demonstrated a 4-fold increase in electron mobility compared to a traditional fullerene derivative, which was successfully applied as an acceptor and cathode interfacial material in polymer solar cells. This application resulted in a moderate power conversion efficiency of 3.1%, highlighting the potential of amine derivatives in improving solar cell performance and simplifying the device fabrication process (Lv et al., 2014).

Renewable Building Blocks in Materials Science

Research into renewable resources for materials science has identified phloretic acid, a compound structurally similar to (3,4-Dichloro-phenyl)-ethyl-amine, as a sustainable alternative to traditional phenol for introducing phenolic functionalities into molecules. This approach enables the enhancement of the reactivity of molecules bearing hydroxyl groups toward benzoxazine ring formation, potentially leading to a broad range of applications due to the versatile properties of benzoxazines (Trejo-Machin et al., 2017).

Catalysis and Olefin Oligomerization

Amine derivatives have been utilized in the field of catalysis, particularly in olefin oligomerization processes. Heterogeneous complexes of nickel MCM-41 with β-diimine ligands, structurally related to (3,4-Dichloro-phenyl)-ethyl-amine, have been developed and applied in ethylene and propylene oligomerization. These complexes have shown activity and selectivity in the oligomerization process, demonstrating the utility of amine derivatives in catalytic applications (Rossetto et al., 2015).

Heterocyclic Compound Synthesis

Amine derivatives play a crucial role in the synthesis of heterocyclic compounds, which are essential in pharmaceuticals and materials science. For example, the synthesis of 4-hydroxy-6-methyl-3-(1-(phenylimino)ethyl)-2H-pyran-2-one derivatives was achieved through ultrasound-mediated condensation of amine with dehydroacetic acid, showcasing an efficient, environmentally friendly protocol for synthesizing heterocyclic compounds (Wang et al., 2011).

properties

IUPAC Name

3,4-dichloro-N-ethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9Cl2N/c1-2-11-6-3-4-7(9)8(10)5-6/h3-5,11H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUKQGMBZOYBQCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=CC(=C(C=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00549929
Record name 3,4-Dichloro-N-ethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00549929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3,4-Dichloro-phenyl)-ethyl-amine

CAS RN

17847-40-4
Record name 3,4-Dichloro-N-ethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00549929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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